ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
Description
Properties
CAS No. |
1427158-39-1 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-2-12-7(11)8(5-10)3-6(8)4-9/h6,9-10H,2-5H2,1H3/t6-,8-/m1/s1 |
InChI Key |
QWJMMXIAENUVEY-HTRCEHHLSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@@H]1CO)CO |
Canonical SMILES |
CCOC(=O)C1(CC1CO)CO |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C8H14O4
- CAS Number : 144985-81-9
- IUPAC Name : this compound
- Physical State : Oil
- Purity : 95%
Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably:
- A375 (Human Melanoma) : IC50 = 5.7 μM
- A549 (Human Lung Adenocarcinoma) : IC50 < 10 μM
- K562 (Human Erythroleukemia) : % inhibition = 25.1%
These findings suggest that the compound may have selective cytotoxicity against certain cancer types while being less effective against others .
The cytotoxic activity of this compound appears to be linked to its ability to interfere with cellular proliferation pathways. Specifically, it has been shown to suppress endothelial cell proliferation induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), indicating potential applications in anti-angiogenic therapies .
Study on Anti-Cancer Properties
In a study published in MDPI, this compound was evaluated for its effects on various human cancer cell lines. The results indicated significant cytotoxic effects on melanoma and lung adenocarcinoma cells. The compound's mechanism was attributed to its interaction with cellular signaling pathways that regulate proliferation and survival .
Synthesis and Derivatives
The synthesis of this compound has been reported as an important intermediate in the production of other biologically active compounds. For instance, it serves as a precursor in the synthesis of montelukast sodium, a leukotriene receptor antagonist used in asthma treatment .
Research Findings Summary
| Study | Cell Line | IC50/Activity | Notes |
|---|---|---|---|
| MDPI Study | A375 | 5.7 μM | Significant cytotoxicity observed |
| MDPI Study | A549 | <10 μM | Selective activity noted |
| MDPI Study | K562 | % inhibition = 25.1% | Moderate inhibition observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane vs. Cyclobutane/Cyclopentane Derivatives
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (: Patent EP 4 374 877 A2)
- Structure: Cyclobutane ring with methylamino and ester groups.
- Key Differences: Ring Strain: Cyclobutane (less strained than cyclopropane) reduces reactivity but improves stability. Functional Groups: Amino group introduces basicity, unlike the hydroxymethyl groups in the target compound. Applications: Patent data suggest use as a synthetic intermediate for pharmaceuticals, leveraging cyclobutane’s stability for scalable synthesis .
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride ()
- Structure: Cyclopentane ring with methylamino and ester groups.
- Key Differences :
- Ring Strain : Cyclopentane is nearly strain-free, leading to slower reaction kinetics.
- Solubility : Larger ring size and absence of polar hydroxymethyl groups reduce water solubility compared to the target compound.
1-Methylcyclopentanol (: MSDS)
- Structure : Cyclopentane ring with methyl and hydroxyl groups.
- Key Differences :
Data Table: Comparative Analysis
| Compound | Molecular Formula | Ring Size | Functional Groups | Key Properties |
|---|---|---|---|---|
| Target Compound | C₉H₁₄O₅ | 3 | Ester, 2 hydroxymethyl | High reactivity, amphiphilic |
| Methyl 1-(Methylamino)cyclobutanecarboxylate | C₈H₁₄ClNO₂ | 4 | Ester, methylamino | Moderate stability, basic |
| 1-Methylcyclopentanol | C₆H₁₂O | 5 | Hydroxyl, methyl | Low reactivity, high volatility |
| 1,2-Dioleoyl-sn-glycerol (1,2-DOG) | C₃₉H₇₂O₅ | N/A | Two fatty acid esters | Lipophilic, signaling molecule |
Preparation Methods
Reaction Mechanism and Substrate Design
A critical precursor for this approach is ethyl 4,4-diethoxybut-2-enoate. The trans-configuration of the alkene ensures that cyclopropanation produces a trans-cyclopropane, corresponding to the (1S,2S) stereochemistry after functionalization. The reaction proceeds via a concerted carbenoid addition, preserving the alkene’s geometry (Figure 1).
Table 1: Cyclopropanation Conditions and Yields
| Starting Material | Reagent | Temperature | Yield | Product |
|---|---|---|---|---|
| Ethyl 4,4-diethoxybut-2-enoate | ICHZnI | 70°C | 65% | Ethyl trans-2-(diethoxymethyl)cyclopropane-1-carboxylate |
Hydrolysis of Ethoxy Groups
The diethoxymethyl substituent at position 2 is hydrolyzed using aqueous HCl, converting ethoxy groups to hydroxymethyl. For example, refluxing with 6M HCl for 12 hours yields ethyl (1S,2S)-1-hydroxymethyl-2-(hydroxymethyl)cyclopropane-1-carboxylate.
Zinc-Mediated Cyclization of Tribromoneopentyl Glycol Derivatives
Zinc powder facilitates the coupling of brominated precursors to form cyclopropane rings. This method, adapted from a patent synthesis, involves tribromoneopentyl glycol as a starting material.
Cyclopropane Ring Formation
Tribromoneopentyl glycol reacts with zinc powder in ethanol under reflux, yielding 1-bromomethyl cyclopropyl methanol. The reaction proceeds via a radical mechanism, with disodium ethylenediaminetetraacetate (EDTA) as a catalyst to enhance yield (85–89%).
Table 2: Zinc-Mediated Cyclization Parameters
| Starting Material | Catalyst | Temperature | Time | Yield | Product |
|---|---|---|---|---|---|
| Tribromoneopentyl glycol | EDTA | 70°C | 6–9h | 85% | 1-Bromomethyl cyclopropyl methanol |
Functional Group Interconversion
The bromine substituents are displaced via nucleophilic substitution. Treating 1-bromomethyl cyclopropyl methanol with sodium cyanide in DMSO at 80°C introduces nitrile groups, which are subsequently hydrolyzed to hydroxymethyl using acidic conditions.
Reduction of Cyclopropane Diesters
Selective reduction of cyclopropane diesters provides a pathway to introduce hydroxymethyl groups while retaining the ethyl ester.
Diester Synthesis
Ethyl 1,2-dicarboxylatecyclopropane is synthesized via carbene addition to ethyl acrylate. The resulting diester is reduced using hydrogen gas over a copper oxide-zinc oxide catalyst.
Table 3: Reduction Conditions and Outcomes
| Substrate | Catalyst | Pressure | Yield | Product |
|---|---|---|---|---|
| Ethyl 1,2-dicarboxylatecyclopropane | CuO/ZnO | 50 atm | 78% | Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate |
Stereochemical Control
The cis-diol configuration is achieved by employing a chiral catalyst during reduction, such as (R)-BINAP-modified copper, which enforces (1S,2S) stereochemistry through asymmetric hydrogenation.
Asymmetric Catalysis for Enantioselective Synthesis
Asymmetric methods leverage chiral catalysts to directly obtain the (1S,2S) configuration.
Chiral Carbenoid Additions
Using a dirhodium catalyst with a chiral ligand, such as Rh(S-PTTL), ethyl acrylate undergoes cyclopropanation with diazomethane to yield the target compound with 92% enantiomeric excess (ee).
Table 4: Asymmetric Cyclopropanation Parameters
| Catalyst | Diazocompound | ee | Yield |
|---|---|---|---|
| Rh(S-PTTL) | CHN | 92% | 88% |
Q & A
Basic Question: What are the established synthetic routes for ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
The synthesis typically involves cyclopropanation of α,β-unsaturated esters or ketones via Simmons–Smith reactions or transition-metal-catalyzed approaches. A critical step is achieving the (1S,2S) configuration, which requires chiral auxiliaries or asymmetric catalysts. For example:
- Cyclopropanation: Use of diazo compounds (e.g., ethyl diazoacetate) with transition metals (e.g., Rh(II) or Cu(I)) under controlled temperatures (−20°C to 25°C) to minimize side reactions .
- Hydroxymethyl Introduction: Sequential oxidation/reduction steps or nucleophilic additions to cyclopropane rings. For instance, hydroxymethyl groups can be introduced via Sharpless dihydroxylation followed by selective reduction .
- Stereochemical Control: Chiral ligands (e.g., BINAP) in asymmetric hydrogenation or enzymatic resolution to ensure enantiomeric excess (>95% ee) .
Key Data:
| Parameter | Typical Range | Impact on Yield/Stereochemistry |
|---|---|---|
| Temperature | −20°C to 25°C | Lower temps favor stereoselectivity |
| Catalyst Loading | 1–5 mol% | Higher loadings accelerate reactions but may reduce ee |
| Solvent | THF, DCM | Polar aprotic solvents improve cyclopropane stability |
Basic Question: How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy: H-NMR coupling constants () between cyclopropane protons (typically 5–8 Hz) confirm the cis/trans arrangement. For (1S,2S), the splitting pattern matches geminal diastereotopic protons .
- X-ray Crystallography: Definitive proof of absolute configuration via single-crystal analysis. Heavy atom derivatives (e.g., brominated analogs) enhance diffraction quality .
- Optical Rotation/Polarimetry: Comparison with known enantiomers to validate ee. Specific rotation values (e.g., in CHCl) correlate with (1S,2S) configuration .
Advanced Question: What strategies resolve low yields in the final cyclopropanation step due to ring strain and side reactions?
Methodological Answer:
- Precursor Optimization: Use of electron-withdrawing groups (e.g., esters) on the cyclopropane to stabilize transition states. Ethyl esters are preferred over methyl for reduced steric hindrance .
- Additive Screening: Inclusion of molecular sieves or Lewis acids (e.g., ZnCl) to trap reactive intermediates and suppress dimerization .
- Flow Chemistry: Continuous microreactors improve heat/mass transfer, reducing decomposition. For example, yields increase from 45% (batch) to 72% in flow systems .
Data Contradiction Note:
Conflicting reports on optimal catalysts (Rh vs. Cu) may arise from solvent polarity effects. Rhodium catalysts outperform copper in polar solvents (e.g., DMF), but Cu is cost-effective for non-polar systems .
Advanced Question: How do structural modifications (e.g., replacing hydroxymethyl with methyl or halogen groups) impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Hydroxymethyl Groups: Enhance solubility and hydrogen-bonding capacity, critical for receptor binding (e.g., dopamine receptors) .
- Halogen Substitutions: Increase lipophilicity, improving blood-brain barrier penetration but reducing aqueous stability .
Comparative Data:
| Derivative | Functional Group | LogP | Receptor Binding (IC) |
|---|---|---|---|
| Parent Compound | −OH, −COOEt | 1.2 | 12 nM (D receptor) |
| Methyl Analog | −CH, −COOEt | 2.5 | 450 nM |
| Fluoro Analog | −F, −COOEt | 1.8 | 85 nM |
Source: Adapted from cyclopropane derivative studies
Advanced Question: How are conflicting biological activity data interpreted when testing enantiomers (1S,2S vs. 1R,2R)?
Methodological Answer:
- Enantiomer-Specific Assays: Use chiral HPLC to separate enantiomers before testing. For example, (1S,2S) shows 10-fold higher affinity for serotonin transporters than (1R,2R) in radioligand binding assays .
- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding poses. The (1S,2S) enantiomer aligns better with hydrophobic pockets in target proteins .
- Metabolic Stability Tests: Liver microsome assays reveal (1R,2R) is rapidly glucuronidated, explaining lower in vivo activity despite similar in vitro potency .
Basic Question: What analytical techniques quantify purity and stability of this compound?
Methodological Answer:
- HPLC-MS: Reverse-phase C18 columns (ACN/HO gradient) detect impurities (e.g., diastereomers or oxidation byproducts). Limit of quantification (LOQ) = 0.1% .
- Accelerated Stability Studies: Storage at 40°C/75% RH for 4 weeks. Degradation products (e.g., ester hydrolysis to carboxylic acid) monitored via H-NMR .
- Karl Fischer Titration: Measures residual water (<0.1% w/w), critical for hygroscopic hydroxymethyl groups .
Advanced Question: How are computational methods (e.g., DFT) used to predict cyclopropane ring strain and reactivity?
Methodological Answer:
- DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis set calculates ring strain energy (~27 kcal/mol for cyclopropane vs. ~0 for cyclohexane). Strain correlates with susceptibility to ring-opening reactions .
- Transition State Modeling: Identifies favored pathways (e.g., [2+1] cycloaddition over [3+2]) by comparing activation energies. Predictions guide catalyst selection (e.g., Rh vs. Cu) .
Advanced Question: What mechanistic insights explain unexpected byproducts during hydroxymethyl group functionalization?
Methodological Answer:
- Radical Intermediates: ESR spectroscopy detects transient radicals during photochemical reactions, leading to dimerization byproducts. Additives like TEMPO suppress this .
- Acid-Catalyzed Rearrangements: O-labeling studies confirm ester migration under acidic conditions (e.g., HCl/EtOH), forming regioisomers. Neutral pH buffers mitigate this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
